molecular formula C16H23F3N2O2S2 B2836786 N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine CAS No. 1428364-48-0

N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine

Cat. No. B2836786
CAS RN: 1428364-48-0
M. Wt: 396.49
InChI Key: AYOPFMHGRHXACI-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The sulfonamide group might undergo hydrolysis under acidic or basic conditions. The trifluoromethyl group is generally stable under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and dimethylamino groups might enhance its water solubility .

Scientific Research Applications

Synthesis of Nitrogen Heterocycles

N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine demonstrates utility in the synthesis of nitrogen heterocycles. Research illustrates its application in creating various ring sizes through reactions with mono- and dielectrophiles, leading to the formation of nitrogen heterocycles like benzoazepine derivatives. These derivatives are important in developing sensory neuron excitant antagonists such as capsazepine (Alonso, Costa, Mancheño, & Nájera, 1997).

Multistep Heteroannulation Reactions

The compound also finds application in complex multistep heteroannulation reactions, enabling the synthesis of compounds like dimethyl sulfomycinamate. This demonstrates its role in constructing intricate molecular frameworks, a key aspect in the development of new antibiotics (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).

Development of Novel Sulfonyl Moieties

Additionally, it aids in the development of novel substituted benzothiazepines containing sulfonyl moieties. This showcases its versatility in introducing sulfonyl groups into different chemical structures, potentially leading to new drug candidates with varied biological activities (Chhakra, Mukherjee, Singh, & Chauhan, 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamide derivatives are known to inhibit enzymes, but without specific data, it’s difficult to predict the mechanism of action .

Future Directions

Future research on this compound could involve elucidating its biological activity, optimizing its pharmacokinetic properties, and evaluating its therapeutic potential .

properties

IUPAC Name

N,N-dimethyl-1-[4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,4-thiazepan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2O2S2/c1-20(2)10-15-11-24-9-3-8-21(15)25(22,23)12-13-4-6-14(7-5-13)16(17,18)19/h4-7,15H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOPFMHGRHXACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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